molecular formula C10H6F4O2 B1336904 2-Fluoro-3-(trifluoromethyl)cinnamic acid CAS No. 237069-83-9

2-Fluoro-3-(trifluoromethyl)cinnamic acid

Cat. No.: B1336904
CAS No.: 237069-83-9
M. Wt: 234.15 g/mol
InChI Key: COMXMQQELIPMID-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Groups in Organic Synthesis and Medicinal Chemistry

The presence of fluorine and trifluoromethyl (-CF3) groups in organic compounds imparts a range of desirable properties. The high electronegativity of fluorine can modulate the acidity or basicity of neighboring functional groups, influencing molecular interactions. mdpi.com Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of drug candidates. mdpi.com

Overview of Cinnamic Acid Derivatives as Versatile Synthetic Precursors

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom. mdpi.com Their structure, which features a phenyl ring, a carboxylic acid group, and an α,β-unsaturated double bond, makes them valuable and versatile precursors in organic synthesis. mdpi.com The double bond and the carboxylic acid moiety can be readily modified to introduce a wide range of functional groups, allowing for the synthesis of a diverse array of more complex molecules. mdpi.com Cinnamic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com

Research Trajectory and Academic Focus on 2-Fluoro-3-(trifluoromethyl)cinnamic acid

While extensive research exists on fluorinated compounds and cinnamic acid derivatives in general, the academic focus on the specific molecule this compound is more niche. Its emergence in the scientific literature is primarily as a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

The unique substitution pattern of a fluorine atom at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring creates a distinct electronic environment. This specific arrangement has been explored for its potential to fine-tune the biological activity and physicochemical properties of target molecules. Research has indicated its potential as an intermediate in the synthesis of compounds with anti-inflammatory, anticancer, and antimalarial activities.

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959) with malonic acid. The yield of this reaction can be influenced by factors such as the choice of base and solvent. rsc.orgresearchgate.net

Detailed research findings on the specific biological activities of this compound itself are limited in publicly available literature. However, comparative studies of related fluorinated and trifluoromethylated cinnamic acids provide valuable insights into its potential properties. For instance, the position of the trifluoromethyl group on the cinnamic acid backbone has been shown to significantly affect properties such as gastric emptying and growth inhibition in cancer cell lines.

Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Notes
This compound C10H6F4O2 234.15 The subject of this article, a versatile synthetic intermediate.
2-(Trifluoromethyl)cinnamic acid C10H7F3O2 216.16 Shows reduced growth inhibition in SAR studies.
3-(Trifluoromethyl)cinnamic acid C10H7F3O2 216.16 Exhibits higher gastric emptying compared to its isomers.

Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 235.03768 143.0
[M+Na]+ 257.01962 152.4
[M-H]- 233.02312 140.6
[M+NH4]+ 252.06422 160.3
[M+K]+ 272.99356 148.4

Data obtained from computational predictions. uni.lu

The academic focus on this compound continues to be driven by its potential as a key intermediate in the development of novel bioactive compounds. Further research is warranted to fully elucidate its own biological activity profile and to explore its full potential in various scientific and industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMXMQQELIPMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237069-83-9
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237069-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Fluoro 3 Trifluoromethyl Cinnamic Acid and Its Structural Analogues

Direct Synthetic Routes to 2-Fluoro-3-(trifluoromethyl)cinnamic acid

The most straightforward methods for synthesizing this compound typically begin with a pre-functionalized aromatic aldehyde, namely 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959). These routes focus on the construction of the acrylic acid side chain.

Convergent and Linear Synthesis Strategies

The preparation of this compound is most commonly achieved through a linear synthesis . This strategy typically starts with the commercially available 2-fluoro-3-(trifluoromethyl)benzaldehyde. The acrylic acid moiety is then constructed directly onto this aldehyde using classic condensation reactions.

Key linear synthetic methods include:

Knoevenagel-Doebner Condensation : This reaction involves the condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine (B92270) and a small amount of piperidine. semanticscholar.orgbepls.com The intermediate product undergoes spontaneous decarboxylation upon heating to yield the final α,β-unsaturated acid. bepls.com

Perkin Reaction : An alternative method is the Perkin reaction, which uses the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid. wikipedia.orglongdom.org For the synthesis of the target compound, this would involve reacting 2-fluoro-3-(trifluoromethyl)benzaldehyde with acetic anhydride and sodium acetate. wikipedia.orgjk-sci.com This method generally requires high temperatures. jk-sci.com

A hypothetical convergent approach for this molecule is less common due to its relatively simple structure but could involve the separate synthesis of a substituted aryl component (e.g., a 2-fluoro-3-(trifluoromethyl)phenyl halide) and a three-carbon acrylic acid synthon. These two fragments could then be joined using a transition-metal-catalyzed cross-coupling reaction, such as a Heck reaction. While more complex for this specific target, convergent strategies are invaluable for creating more elaborate structural analogues. wikipedia.org

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving precise control over the arrangement of atoms is a critical aspect of chemical synthesis. Regioselectivity , the control of where substituents are placed on the aromatic ring, is fundamentally determined by the choice of starting material. The synthesis of this compound relies on the availability of 2-fluoro-3-(trifluoromethyl)benzaldehyde. The preparation of this key intermediate involves highly regioselective aromatic substitution reactions to place the fluorine atom and trifluoromethyl group at the desired ortho and meta positions relative to the aldehyde. liberty.eduacs.org

Stereoselectivity , which in this case refers to the geometry of the carbon-carbon double bond, is a crucial outcome of the chosen synthetic reaction. The condensation reactions used to form cinnamic acids are highly stereoselective.

The Knoevenagel-Doebner condensation almost exclusively yields the (E)-isomer (trans). nih.govresearchgate.net The reaction mechanism favors the formation of the thermodynamically more stable product where the bulky phenyl ring and the carboxylic acid group are on opposite sides of the double bond to minimize steric hindrance.

Similarly, the Perkin reaction also typically produces the (E)-cinnamic acid derivative as the major product. jk-sci.com

This inherent stereoselectivity simplifies the purification process and ensures the desired geometry in the final product.

Advanced Fluorination and Trifluoromethylation Techniques

Beyond building the molecule from an already fluorinated starting material, modern synthetic methods allow for the introduction of fluorine and trifluoromethyl groups onto a pre-existing cinnamic acid skeleton. These techniques are particularly valuable for creating diverse libraries of structural analogues.

Transition-Metal-Catalyzed C-F and C-CF₃ Bond Formation in Cinnamic Acid Skeletons

Transition-metal catalysis has become a powerful tool for forming carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF₃) bonds, often by activating previously inert C-H bonds. rsc.org This approach allows for the late-stage functionalization of molecules.

Palladium-catalyzed C-H activation is a prominent strategy. nih.govnih.gov In this approach, a directing group on the substrate coordinates to the palladium catalyst, positioning it to selectively activate a specific C-H bond. For a cinnamic acid derivative, the carboxylic acid group itself or a synthetically installed directing group could guide the catalyst to functionalize a C-H bond on the phenyl ring. The activated carbon-metal bond can then react with an electrophilic fluorine source (e.g., Selectfluor) or a trifluoromethylating agent to install the desired group. nih.gov While specific examples on the this compound skeleton are not prevalent, the methodology has been widely applied to benzoic acids and other aromatic systems, demonstrating its potential for creating fluorinated cinnamic acid analogues from simpler precursors. nih.govresearchgate.net

Electrochemical Decarboxylative Trifluoromethylation Strategies

Electrochemical methods offer a green and efficient alternative for generating reactive species. One notable application is the decarboxylative trifluoromethylation of cinnamic acids. researchgate.netnih.gov This reaction does not produce the target acid but rather its structural analogue, a β-(trifluoromethyl)styrene, by replacing the carboxylic acid group with a trifluoromethyl group. nih.gov

The reaction is typically performed in an undivided cell using graphite (B72142) or platinum electrodes. The cinnamic acid derivative is oxidized at the anode, leading to the formation of a radical intermediate that undergoes decarboxylation (loss of CO₂). This new radical is then trapped by a trifluoromethyl radical (•CF₃). The •CF₃ radical is generated from a precursor, most commonly sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent. researchgate.netnih.govresearchgate.net This process avoids the need for stoichiometric chemical oxidants. researchgate.net

Table 1: Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids researchgate.netnih.govresearchgate.net
ParameterTypical Condition
AnodeGraphite
CathodePlatinum (Pt)
CF₃ SourceSodium trifluoromethanesulfinate (Langlois reagent)
Solvent SystemDME/H₂O or CH₃CN/H₂O
ElectrolyteLiClO₄
Key IntermediateTrifluoromethyl radical (•CF₃)
Product Typeβ-(trifluoromethyl)styrene

Radical-Mediated Fluorination and Trifluoromethylation Approaches

Radical reactions provide a powerful means to form C-F and C-CF₃ bonds, often under mild conditions. These methods can be initiated by chemical reagents or by light (photoredox catalysis).

Radical Trifluoromethylation: Photoredox catalysis using visible light has emerged as a key method for generating trifluoromethyl radicals from precursors like the Langlois reagent or trifluoromethyl iodide (CF₃I). dntb.gov.uaresearchgate.net A photocatalyst, such as a ruthenium or iridium complex, absorbs light and initiates a single-electron transfer (SET) process to generate the •CF₃ radical. This highly reactive radical can then add across the double bond of a cinnamic acid or participate in a decarboxylative coupling. For instance, several studies have shown the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using photoredox catalysis to yield trifluoromethylated alkenes. researchgate.netnih.gov

Radical Fluorination: Decarboxylative fluorination is a powerful method for converting carboxylic acids into alkyl fluorides. nih.govnih.gov This transformation can be initiated by silver catalysts or through photoredox catalysis. nih.govacs.org In this process, oxidation of the carboxylate generates a radical that rapidly loses CO₂. The resulting alkyl radical is then trapped by a fluorine atom donor, such as Selectfluor, to form the C-F bond. nih.gov This strategy has been broadly applied to aliphatic carboxylic acids and could be adapted for the modification of the cinnamic acid side chain, for example, after reduction of the double bond. nih.gov

Table 2: Radical-Mediated Functionalization of Cinnamic Acid Derivatives
TransformationMethodTypical ReagentsProduct Type
Decarboxylative TrifluoromethylationPhotoredox CatalysisPhotocatalyst (e.g., Ru(bpy)₃²⁺), CF₃ Source (e.g., CF₃SO₂Na)Trifluoromethylated alkene dntb.gov.ua
Decarboxylative TrifluoromethylationMetal-CatalyzedCu or Ag catalyst, Oxidant (e.g., K₂S₂O₈), CF₃ SourceTrifluoromethylated alkene organic-chemistry.org
Decarboxylative FluorinationPhotoredox CatalysisPhotocatalyst, F Source (e.g., Selectfluor)Alkyl Fluoride (on saturated analogue) acs.org
Decarboxylative FluorinationMetal-CatalyzedAgNO₃, F Source (e.g., Selectfluor)Alkyl Fluoride (on saturated analogue) nih.gov

Derivatization Strategies for this compound Scaffolds

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives. The presence of the carboxylic acid group, the activated double bond, and the fluorine-containing phenyl ring allows for numerous chemical modifications. These derivatization strategies are pivotal in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of the core molecule. Key strategies include the formation of esters and amides, the preparation of more complex acylsemicarbazide conjugates, and the use of the cinnamic acid backbone to construct novel fluorinated heterocyclic systems.

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is the primary site for derivatization to form esters and amides. These functional groups can significantly alter the lipophilicity, solubility, and metabolic stability of the parent compound. The synthesis of these derivatives typically proceeds through the activation of the carboxylic acid to enhance its reactivity toward nucleophiles like alcohols and amines. nih.gov

A common and effective method involves converting the carboxylic acid into a more reactive acyl chloride. This is generally achieved by treating the cinnamic acid derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of alcohols or primary/secondary amines to yield the corresponding esters or amides.

Alternatively, peptide coupling agents can be employed for amide synthesis under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions associated with acyl chloride formation. researchgate.net For esterification, classic methods such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst) can also be utilized, although activation methods are often preferred for more complex substrates.

The general schemes for these syntheses are summarized below.

Table 1: General Synthesis of Ester and Amide Derivatives

Derivative Synthetic Method Reagents General Reaction
Ester Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. Alcohol (R'-OH) R-COOH → R-COCl + R'-OH → R-COOR'
Amide Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) R-COOH → R-COCl + R'R''NH → R-CONR'R''

| Amide | Peptide Coupling | Coupling Agent (e.g., BOP), Base (e.g., Et₃N), Amine (R'R''NH) | R-COOH + R'R''NH → R-CONR'R'' |

Where R represents the 2-fluoro-3-(trifluoromethyl)cinnamoyl scaffold.

Preparation of Acylsemicarbazide Conjugates

Acylsemicarbazide conjugates represent a more complex class of derivatives, where the cinnamic acid scaffold is linked to another molecule (often a pharmacophore) via a CONHNH- spacer. nih.gov This linkage can produce hybrid molecules with potentially dual or enhanced biological activities. The synthesis of these conjugates is a multi-step process that requires careful control of the reaction conditions.

A representative synthetic route involves several key steps. nih.gov First, a primary amine of the target molecule is activated, for instance, by reaction with 1,1'-(carbonyldiyl)bis(1H-benzotriazole) (BtcCl) to form an "active urea" or benzotriazolide intermediate. This activated intermediate then reacts with hydrazine (B178648) (N₂H₄) to form a semicarbazide (B1199961) derivative. nih.gov

In a parallel step, the this compound is activated, typically by converting it into its acyl chloride using thionyl chloride. Finally, the semicarbazide intermediate is condensed with the cinnamic acid acyl chloride to afford the final acylsemicarbazide conjugate. nih.gov This modular approach allows for the combination of various cinnamic acid derivatives with different molecular motifs. Studies have successfully applied this methodology to a range of substituted cinnamic acids, including those with trifluoromethyl groups, to create novel hybrid compounds. nih.govnih.gov

Table 2: Synthetic Scheme for Acylsemicarbazide Conjugates

Step Description Reactants Product
1 Activation of Target Molecule (e.g., Primaquine) R'-NH₂ + BtcCl R'-NH-Btz (Active Urea)
2 Formation of Semicarbazide Intermediate R'-NH-Btz + N₂H₄ R'-NH-CONHNH₂ (Semicarbazide)
3 Activation of Cinnamic Acid 2-F, 3-CF₃-Cinnamic Acid + SOCl₂ 2-F, 3-CF₃-Cinnamoyl Chloride

| 4 | Condensation | R'-NH-CONHNH₂ + 2-F, 3-CF₃-Cinnamoyl Chloride | 2-F, 3-CF₃-Cinnamic Acylsemicarbazide Conjugate |

Btz = Benzotriazolide

Formation of Fluorinated Heterocyclic Systems from Cinnamic Acid Derivatives

The α,β-unsaturated carbonyl system inherent in the this compound scaffold makes it a valuable precursor for the synthesis of various fluorinated heterocyclic compounds. nih.govresearchgate.net The electron-withdrawing nature of the fluoroalkyl groups on the phenyl ring enhances the reactivity of the double bond, making it a suitable component in cycloaddition and cyclization reactions. nih.gov

One major pathway is the use of cinnamic acid derivatives in [3+2] cycloaddition reactions. For example, reaction with 1,3-dipoles, such as thiocarbonyl ylides generated in situ, can lead to the formation of five-membered S-heterocycles like fluoroalkylated thiolanes. nih.gov The cinnamic acid derivative acts as the dipolarophile in this process.

Furthermore, the cinnamic acid structure can be used to construct a variety of other heterocyclic rings. Reaction with binucleophiles such as hydrazines, hydroxylamine, or amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These reactions often proceed via an initial Michael addition to the double bond, followed by an intramolecular condensation and cyclization involving the carboxylic acid (or ester/amide) group. The specific reaction conditions and the choice of the binucleophile determine the structure of the resulting heterocyclic system. researchgate.net This strategy provides a powerful tool for accessing novel fluorinated heterocycles, which are a prominent class of compounds in modern pharmaceuticals. mdpi.come-bookshelf.de

Table 3: Potential Heterocyclic Systems from Cinnamic Acid Derivatives

Reaction Type Reactant Partner (Binucleophile/Dipole) Resulting Heterocyclic System
[3+2] Cycloaddition 1,3-Dipoles (e.g., Thiocarbonyl Ylides) Thiolanes
Condensation/Cyclization Hydrazine Derivatives (e.g., Phenylhydrazine) Pyrazolones / Pyrazolidinones
Condensation/Cyclization Hydroxylamine Isoxazolones / Isoxazolidinones

| Condensation/Cyclization | Amidines (e.g., Guanidine) | Pyrimidinones |

Reactivity Profiles and Mechanistic Elucidation of 2 Fluoro 3 Trifluoromethyl Cinnamic Acid

Mechanistic Studies of Synthetic Transformations

The reactivity of 2-fluoro-3-(trifluoromethyl)cinnamic acid is significantly influenced by the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring. These substituents modulate the electronic properties of the acrylic acid moiety, impacting the mechanisms of various synthetic transformations.

The synthesis of cinnamic acid derivatives, including this compound, is commonly achieved through condensation reactions such as the Knoevenagel or Perkin condensation. While specific mechanistic studies for this exact molecule are not detailed in the available literature, the general principles of these reactions apply.

In a typical Knoevenagel condensation pathway, 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959) would be reacted with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base (e.g., pyridine (B92270) or piperidine). The mechanism proceeds through the following key steps:

Carbanion Formation: The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. This forms an aldol-type addition product.

Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the carbon-carbon double bond.

Decarboxylation: If malonic acid is used, the resulting dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the final cinnamic acid product.

Another relevant synthetic route is the Wittig reaction, which involves the condensation of an aldehyde with a phosphorus ylide. researchgate.net This method is also effective for creating the C=C double bond characteristic of cinnamic acids. researchgate.net

Decarboxylative reactions of cinnamic acids are valuable for synthesizing β-(trifluoromethyl)styrenes and other fluorinated compounds. nih.gov These processes can proceed through either radical or ionic mechanisms, depending on the reaction conditions and reagents.

Radical Mechanisms: Electrochemical decarboxylative trifluoromethylation of cinnamic acid derivatives represents a key example of a radical-based process. nih.gov In this method, a radical is generated from the carboxylic acid, which then participates in subsequent transformations. The use of reagents like sodium triflinate (Langlois reagent) can also serve as a source of trifluoromethyl radicals (•CF3) via single-electron oxidation. nsf.gov Photoredox catalysis can also be employed to generate CF3 radicals from sources like Togni reagents for the decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids under mild conditions. nih.gov

Ionic Mechanisms: Alternatively, decarboxylative fluorination can be achieved through mechanisms involving ionic intermediates. Silver-catalyzed decarboxylative fluorinations, for instance, are proposed to proceed through a catalytic cycle involving Ag(I), Ag(II), and Ag(III) species. nih.gov This pathway involves a single electron transfer to generate a carboxyl radical, which decarboxylates to an alkyl radical. This radical then reacts with an Ag(II)-F species to provide the fluorinated product. nih.gov Copper-mediated decarboxylative trifluoromethylation has also been proposed to proceed through a multi-step process involving both Cu(I) and ionic intermediates. nih.gov

Table 1: Comparison of Radical and Ionic Decarboxylation Mechanisms

Feature Radical Mechanism Ionic Mechanism
Initiation Photoredox catalysis, electrochemistry, thermal decomposition of peroxides. nih.govnsf.govnih.gov Transition metal catalysis (e.g., Ag, Cu). nih.gov
Key Intermediates Carbon-centered radicals, trifluoromethyl radicals (•CF3). nih.govnsf.gov Organometallic species (e.g., Ag-F, Cu-CF3), carbocations. nih.gov
Reaction Conditions Often mild, light- or electricity-driven. nih.govnih.gov Typically requires metal catalysts, may involve heating. nih.gov

| Example Reagents | Togni reagents, Langlois reagent (CF3SO2Na). nsf.govnih.gov | Selectfluor®, AgNO3. nih.gov |

The functionalization of C-H bonds in aromatic compounds is a powerful tool in organic synthesis. For cinnamic acid derivatives, the carboxylic acid group can act as an internal directing group, facilitating regioselective C-H activation, particularly at the ortho position of the phenyl ring. dntb.gov.ua

The most common mechanistic pathway for such transformations is carboxylate-assisted, transition-metal-catalyzed C-H activation. dntb.gov.ua A general mechanism, for example with a Palladium(II) catalyst, involves several key steps:

Coordination: The carboxylic acid substrate coordinates to the metal center, often as a carboxylate.

C-H Activation/Cyclometalation: The metal center interacts with the ortho C-H bond, leading to its cleavage and the formation of a five- or six-membered palladacycle intermediate. This is often the rate-determining step.

Functionalization: The palladacycle can then react with various coupling partners (e.g., alkenes, alkynes, or organometallic reagents) through processes like migratory insertion or transmetalation.

Reductive Elimination/Catalyst Regeneration: The final step is typically a reductive elimination, which forms the C-C or C-heteroatom bond of the product and regenerates the active metal catalyst. researchgate.net

This approach allows for the direct introduction of new functional groups onto the aromatic ring, bypassing the need for pre-functionalized substrates.

Addition Reactions

The electronic character of this compound is dominated by the strong electron-withdrawing effects of the fluoro, trifluoromethyl, and carboxylic acid groups. These substituents significantly influence the reactivity of the olefinic double bond in addition reactions.

The olefinic double bond in this compound is highly electron-deficient. The combined inductive and resonance effects of the trifluoromethyl, fluoro, and conjugated carboxyl groups pull electron density away from the C=C bond.

Electrophilic Additions: Due to this severe deactivation, the double bond is a very poor nucleophile and is thus highly resistant to electrophilic attack. chemistrystudent.comlibretexts.org Reactions with typical electrophiles like hydrogen halides (HX) or halogens (X₂) would be extremely slow or would not occur under standard conditions. savemyexams.comlumenlearning.com For an electrophilic addition to proceed, the π electrons of the alkene must act as a nucleophile to attack the electrophile, forming a carbocation intermediate. lasalle.edu The strong deactivation by the attached functional groups makes this initial step energetically unfavorable.

Nucleophilic Additions: Conversely, the electron-deficient nature of the double bond makes it an excellent electrophile, highly susceptible to attack by nucleophiles. nih.gov This reactivity is characteristic of α,β-unsaturated carbonyl compounds and is often referred to as conjugate addition or 1,4-addition. rsc.org A wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions, can add to the β-carbon of the double bond. rsc.org The reaction mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The presence of the trifluoromethyl group further enhances the electrophilicity of the β-carbon, promoting this type of reaction. semanticscholar.org

Addition Type Reactivity of the Olefinic Moiety Reason Typical Reagents
ElectrophilicHighly DeactivatedStrong electron-withdrawing groups reduce the nucleophilicity of the double bond.HX, X₂, H₂O/H⁺
NucleophilicHighly ActivatedStrong electron-withdrawing groups increase the electrophilicity of the β-carbon.R-NH₂, R-SH, R-O⁻, Enolates

The Michael addition is a specific and widely utilized type of conjugate nucleophilic addition. wikipedia.org In the context of this compound, it would involve the addition of a soft, resonance-stabilized carbanion (the Michael donor), such as an enolate from a β-dicarbonyl compound, to the electron-deficient alkene (the Michael acceptor). oregonstate.edunih.gov

The reaction is typically base-catalyzed, with the base serving to generate the nucleophilic enolate from the Michael donor. wikipedia.org The strong electron-withdrawing character of the substituents on the cinnamic acid derivative makes it a potent Michael acceptor. Studies on similar systems, such as the thia-Michael addition of arylthiols to α,β-unsaturated carboxylic acids, have shown that electron-withdrawing groups on the acceptor can significantly influence reaction rates and even stereoselectivity. rsc.org Therefore, this compound is expected to react readily with various Michael donors, providing a versatile method for carbon-carbon bond formation at the β-position.

The electron-deficient nature of the double bond in this compound makes it a prime candidate for participation in various cycloaddition reactions, particularly as the electron-poor component.

Diels-Alder Reactions: In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org this compound, with its highly electron-deficient alkene, is expected to be an excellent dienophile. The rate of Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.org Studies on the Diels-Alder reactions of other cinnamic acid derivatives have shown that substituents that increase the electrophilicity of the double bond facilitate the reaction. acs.orgacs.org Therefore, this compound should react efficiently with a variety of conjugated dienes to form cyclohexene (B86901) derivatives.

[3+2] Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene component) to form a five-membered heterocyclic ring. wikipedia.org The reactivity in these cycloadditions is often governed by frontier molecular orbital (FMO) theory. The trifluoromethyl group is known to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it more reactive towards 1,3-dipoles with high-energy HOMOs (Highest Occupied Molecular Orbitals). acs.orgnih.gov Alkenes bearing trifluoromethyl groups have been shown to be effective dipolarophiles in reactions with species like nitrile imines and diazoalkanes, leading to the synthesis of trifluoromethyl-substituted pyrazolines and other heterocycles. acs.orgnih.govresearchgate.net Consequently, this compound is anticipated to be a valuable substrate for the synthesis of various five-membered heterocycles via [3+2] cycloadditions.

Transition-Metal-Catalyzed Reactivity

The structure of this compound offers multiple sites for functionalization via transition-metal catalysis, particularly with palladium.

Palladium catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While the olefinic moiety of the cinnamic acid itself could potentially act as the alkene partner, a decarbonylative Heck coupling is also a possibility, where the carboxylic acid is extruded, and the aryl group couples with an alkene. acs.org More relevantly, the C-F bond on the aromatic ring could potentially undergo oxidative addition to a low-valent palladium center, although C-F bond activation is generally more challenging than for other halogens.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.org The 2-fluoro substituent on the aromatic ring of the molecule could potentially serve as the halide partner in a Suzuki coupling reaction. While C-F bonds are typically less reactive in palladium-catalyzed cross-coupling than C-Cl, C-Br, or C-I bonds, specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands have been developed to facilitate the coupling of aryl fluorides. organic-chemistry.orgnih.gov Such a reaction would allow for the synthesis of biaryl compounds by coupling at the C2 position of the phenyl ring.

Other Functionalizations: The presence of the C-F and C-CF₃ bonds opens avenues for other transformations. Palladium catalysts have been developed for various reactions involving fluorinated compounds, including C-H fluorination and the coupling of fluoroalkyl-containing molecules. researchgate.netnih.govnih.govresearchgate.net The interplay of the existing fluoro-substituents and the palladium catalyst could lead to unique reactivity and functionalization pathways.

Catalytic Reaction Potential Reactive Site Type of Product Key Requirement
Heck CouplingOlefinic double bondSubstituted alkenesAryl/vinyl halide partner
Suzuki CouplingC-F bond at position 2Biaryl compoundsOrganoboron reagent and specialized Pd catalyst
C-H FunctionalizationAromatic C-H bondsFurther substituted aromaticsSpecific directing groups or advanced catalysts

Copper and Ruthenium Catalysis in Transformations

Information regarding the copper and ruthenium-catalyzed transformations of this compound is not available in the reviewed scientific literature.

Advanced Characterization Methodologies in Research on 2 Fluoro 3 Trifluoromethyl Cinnamic Acid

X-ray Crystallography for Molecular and Supramolecular Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking. This understanding of the supramolecular assembly is critical for predicting and controlling the material's physical properties.

While specific crystallographic data for 2-Fluoro-3-(trifluoromethyl)cinnamic acid is not extensively detailed in publicly available literature, significant insights can be drawn from studies on closely related fluorinated and trifluoromethyl-substituted cinnamic acids. For instance, the crystal structure of trans-4-(trifluoromethyl)cinnamic acid has been determined to be in the triclinic crystal system with the P1 space group. In contrast, 3-(trifluoromethyl)cinnamic acid crystallizes in the monoclinic system with a P2₁/c space group. These differences highlight the profound impact that the position of the trifluoromethyl group has on the crystal packing.

A common and dominant feature in the crystal structures of cinnamic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The O-H···O hydrogen bonds are a primary organizing force in the supramolecular assembly. In related fluorinated cinnamic acid derivatives, these O-H···O distances are typically observed in the range of 2.63 to 2.68 Å. The presence of the highly electronegative fluorine atom and the trifluoromethyl group in this compound is expected to influence the electronic distribution within the molecule, which in turn can affect the strength and geometry of these hydrogen bonds and other weaker intermolecular interactions, leading to unique packing arrangements.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have distinct crystal structures, which can lead to significant differences in physical properties such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize new crystalline materials with desired properties by controlling intermolecular interactions. nih.govresearchgate.netbris.ac.uk

The potential for polymorphism in this compound is high, given the presence of multiple functional groups capable of engaging in various intermolecular interactions. The interplay between the strong hydrogen bonding of the carboxylic acid dimer synthon and potential weaker interactions involving the fluorine atom and the trifluoromethyl group (such as C-H···F, C-F···π, and halogen bonds) can lead to different stable or metastable packing arrangements under varying crystallization conditions.

Studies on other trans-cinnamic acid derivatives have revealed the existence of polymorphs that exhibit different photochemical reactivity. researchgate.netresearchgate.net For example, different polymorphs can be classified based on the packing arrangement and the distance between the olefinic double bonds of adjacent molecules, which dictates whether a [2+2] photodimerization reaction can occur in the solid state, according to Schmidt's topochemical postulates. researchgate.net While 3-(trifluoromethyl)cinnamic acid is classified as a γ-type structure with the closest distance between reactive double bonds being 4.97 Å (beyond the limit for solid-state photodimerization), the additional fluorine substituent in the target compound could significantly alter this packing. Crystal engineering strategies, such as co-crystallization with other molecules (co-formers), could be employed to systematically explore and control the supramolecular assembly of this compound, potentially leading to new crystalline forms with tailored properties. nih.govresearchgate.netbris.ac.uk

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the structural and dynamic aspects of molecules. These techniques rely on the interaction of electromagnetic radiation with matter to provide information on molecular vibrations, electronic transitions, and the environment of specific nuclei.

Vibrational Spectroscopy (FTIR, FT-Raman) for Bond Analysis

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. researchgate.netscielo.org.mx By analyzing the frequencies of absorbed or scattered light, specific functional groups and the nature of chemical bonds can be identified.

For this compound, vibrational spectroscopy is particularly useful for confirming the presence of key functional groups. The spectra would be characterized by several key vibrational bands. Based on studies of similar fluorinated compounds, the C-F stretching frequencies are predicted to appear in the range of 1000–1200 cm⁻¹. The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents is expected to cause a shift in the carbonyl (C=O) stretching frequency to higher wavenumbers compared to non-fluorinated cinnamic acid, reflecting a change in the electron density of the C=O bond.

The principal changes in the vibrational spectra upon a potential photodimerization reaction would be the decay of the band associated with the ν(C=C) of the ethene bond (typically around 1637 cm⁻¹) and the emergence of new bands corresponding to the ν(C-H) of the newly formed cyclobutane (B1203170) ring. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Aromatic/Vinyl C-H stretch 3100 - 3000
Carbonyl C=O stretch > 1700
Alkene C=C stretch ~1640
Aromatic Ring C=C stretch 1600 - 1450
Trifluoromethyl C-F stretches 1200 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F), NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms. The structural identity of this compound has been confirmed through NMR spectroscopy.

¹H NMR: The proton NMR spectrum would provide information on the aromatic and vinylic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The presence of fluorine introduces C-F coupling, which can split the signals of nearby carbon atoms, providing valuable structural information. For instance, in 1,4-difluorobenzene, long-range fluorine-carbon couplings (¹JCF, ²JCF, ⁴JCF) result in complex splitting patterns. magritek.com

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. The spectrum would show two distinct resonances: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling between these fluorine nuclei (F-F coupling) and with nearby protons (H-F coupling) would be characteristic of the molecule's structure. Data from related compounds like 2,3,4,5,6-Pentafluoro-trans-cinnamic acid shows ¹⁹F NMR signals with complex coupling patterns (doublets of doublets, triplets of triplets) that are highly diagnostic. researchgate.net

Table 2: Representative NMR Data for Related Cinnamic Acid Derivatives

Compound Nucleus Chemical Shift (ppm) and Coupling Constants (Hz)
trans-Cinnamic acid ¹H (H₂O) 7.55 (d, J=16.0, 1H), 7.4-7.2 (m, 5H), 6.45 (d, J=16.0, 1H) hmdb.ca
2,3,4,5,6-Pentafluoro-trans-cinnamic acid ¹H (CDCl₃) 10.5 (s, 1H), 7.7 (d, J=16, 1H), 6.8 (d, J=16, 1H) researchgate.net
2,3,4,5,6-Pentafluoro-trans-cinnamic acid ¹³C (CDCl₃) 171.0, 145.6 (d, J=253), 142.1 (d, J=253), 137.8 (d, J=252), 130.6, 125.3 (t, J=5.8), 109.6 (d, J=17) researchgate.net

UV-Vis and Time-Resolved Spectroscopy for Photoreaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Cinnamic acid and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions associated with the conjugated system of the aromatic ring and the acrylic acid side chain. This property is fundamental to their photoreactivity, including the well-known [2+2] photodimerization reaction. mdpi.com

UV-Vis spectroscopy is a primary tool for monitoring the progress of such photoreactions. Upon irradiation with UV light, the conjugated system of the cinnamic acid monomer is broken as the C=C double bond is converted into a C-C single bond within the cyclobutane ring of the dimer. This loss of conjugation results in a significant decrease in the UV absorbance at the characteristic λmax of the monomer, allowing for the kinetics of the dimerization to be followed in real-time. researchgate.net

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can provide deeper insights into the dynamics of these photoreactions on ultrafast timescales (femtoseconds to picoseconds). uol.de Studies on other cinnamic acid derivatives have shown that photoisomerization can occur on a picosecond timescale, followed by vibrational cooling. uol.de For solid-state samples, these techniques can directly probe the formation of the dimer, with studies on o-cyano-4-hydroxycinnamic acid showing dimerization occurring on a timescale of approximately 10 picoseconds. uol.de Applying these methods to this compound would reveal the lifetimes of its excited states and the rates of competing processes like fluorescence, isomerization, and dimerization, providing a comprehensive picture of its photochemical behavior. esrf.fr

Mass Spectrometry for Molecular Identification and Mechanistic Probes

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) has been used to confirm the structural identity of this compound.

The analysis can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₁₀H₆F₄O₂. Furthermore, fragmentation patterns observed in the mass spectrum offer clues about the molecule's structure. For instance, a common fragmentation pathway for cinnamic acids is the loss of the carboxylic acid group.

Advanced MS techniques can also provide insights into the three-dimensional structure of the molecule in the gas phase. Predicted collision cross-section values, which are a measure of the ion's shape and size, have been calculated for this compound. The predicted values for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ suggest a relatively compact molecular architecture.

Table 3: Predicted Collision Cross-Section Data

Ion Adduct Predicted Collision Cross-Section (Ų)
[M+H]⁺ 143.0

Computational and Theoretical Investigations of 2 Fluoro 3 Trifluoromethyl Cinnamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and conformational preferences of 2-Fluoro-3-(trifluoromethyl)cinnamic acid. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently used to investigate the conformational isomers of cinnamic acid derivatives. scielo.org.mx For this compound, the presence of two potent electron-withdrawing groups—a fluorine atom at the ortho position and a trifluoromethyl (CF₃) group at the meta position—profoundly influences its electronic landscape.

These substituents create significant electronic perturbations that affect charge distribution across the aromatic system and the acrylic acid side chain. Calculations on related molecules, such as 3,5-bistrifluoromethylhydrocinnamic acid, have shown that strong electron-withdrawing CF₃ groups can increase the population of specific conformers through electronic effects. mdpi.com The optimization of the molecular geometry reveals the most stable conformations by minimizing steric repulsions and electronic destabilization. For instance, in similar substituted benzaldehydes, the trans conformer (relative to the C=O and the substituent) is often found to be more stable. rsc.org Natural Bond Orbital (NBO) analysis can further quantify charge delocalization and hyperconjugative interactions, revealing the stability endowed by π →π* transitions. niscpr.res.in

The calculated atomic charges, derived from methods like Natural Population Analysis, provide a quantitative measure of the electron distribution. mdpi.com The strong electronegativity of the fluorine and trifluoromethyl groups leads to a significant polarization of the molecule, impacting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.comresearchgate.net

For this compound, the electron-withdrawing nature of the fluoro and trifluoromethyl substituents is expected to stabilize both the HOMO and LUMO energy levels. Specifically, the CF₃ group is known to significantly lower the LUMO energy, which enhances the molecule's electrophilicity and dienophilicity. The energy of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT methods. These parameters are crucial for predicting how the molecule will interact with other reagents. researchgate.net

A lower HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov By analyzing the spatial distribution of the HOMO and LUMO, the most probable sites for nucleophilic and electrophilic attack can be identified. youtube.com For instance, in a reaction, the occupied orbitals of one molecule (the nucleophile) interact with the unoccupied orbitals of the other (the electrophile), leading to attraction and bond formation. wikipedia.org

Table 1: Key Quantum Chemical Descriptors from FMO Analysis

DescriptorDefinitionPredicted Influence on this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to ionization potential and nucleophilicity. taylorandfrancis.comLowered due to electron-withdrawing groups, decreasing nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity and electrophilicity. taylorandfrancis.comSignificantly lowered due to -F and -CF₃ groups, increasing electrophilicity.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO. Indicates kinetic stability and chemical reactivity. researchgate.netInfluenced by the competing effects on HOMO and LUMO; determines overall reactivity.
Chemical Hardness (η) Proportional to the HOMO-LUMO gap. Measures resistance to change in electron distribution. researchgate.netA larger gap corresponds to a harder, less reactive molecule. taylorandfrancis.com
Electrophilicity Index (ω) Measures the stabilization in energy when the system acquires additional electronic charge. researchgate.netExpected to be high, indicating a strong electrophilic character.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a vital tool for modeling reaction mechanisms, providing insights into the energetic profiles of reaction pathways and the structures of transient intermediates and transition states. For cinnamic acid derivatives, computational studies have been used to investigate mechanisms such as electrochemical decarboxylative trifluoromethylation. nih.gov Such studies can elucidate the dependence of product yields on the electronic nature of substituents on the aryl ring. nih.gov

In a typical reaction mechanism study for this compound, DFT calculations would be employed to map the potential energy surface of a proposed reaction. This involves locating the optimized geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. A transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.net

For example, in a Knoevenagel condensation synthesis of this compound from 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959) and malonic acid, modeling could be used to characterize the transition state of the rate-determining step. Similarly, for a reaction like thermal decarboxylation, which would generate 2-fluoro-3-(trifluoromethyl)styrene, the activation energy (Eₐ) can be estimated computationally. These calculations provide a detailed, atomistic understanding of the reaction, guiding the optimization of reaction conditions. nih.gov

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations allow for the prediction of various spectroscopic properties from first principles, which can be used to validate and interpret experimental data. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. scielo.org.mxniscpr.res.in

For this compound, vibrational frequencies can be computed by performing a frequency calculation on the optimized molecular geometry. The results provide a set of normal modes and their corresponding frequencies and intensities. scielo.org.mx These theoretical wavenumbers are often scaled to better match experimental spectra. niscpr.res.in The presence of the fluorine and trifluoromethyl groups is expected to give rise to characteristic vibrational modes.

C-F Stretching: The C-F stretching frequencies are predicted to occur in the 1000-1200 cm⁻¹ range.

CF₃ Vibrations: The CF₃ group has characteristic stretching and bending modes, with stretching vibrations typically found between 1100 and 1200 cm⁻¹. niscpr.res.in

C=O Stretching: The carbonyl (C=O) stretching frequency is anticipated to be shifted to a higher wavenumber compared to non-fluorinated cinnamic acids. This shift is due to the strong electron-withdrawing effect of the substituents, which reduces the electron density in the C=O bond.

C=C Stretching: The olefinic C=C stretching mode is also a characteristic feature in the vibrational spectra of cinnamic acids. scielo.org.mx

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). scielo.org.mx This analysis predicts the electronic transitions between molecular orbitals, such as the π →π* transitions, and their corresponding absorption wavelengths (λₘₐₓ). niscpr.res.in These calculations can help assign the absorption bands observed experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules over time, considering temperature, pressure, and the presence of a solvent or a crystalline environment. These simulations are invaluable for conformational analysis and studying intermolecular interactions.

For this compound, conformational analysis using computational methods can identify low-energy conformers and the rotational barriers between them. rsc.org For example, the rotational barrier around the C-CF₃ bond in related compounds is typically in the range of 2-4 kcal/mol. The planarity of the molecule is also a key aspect; studies on similar 2-substituted compounds show that they are often planar, with a preference for specific conformers. rsc.org

In the solid state, the crystal packing is dictated by intermolecular interactions. Fluorinated organic compounds are known to participate in a variety of weak intermolecular interactions, including conventional O-H···O hydrogen bonds forming centrosymmetric dimers, as well as C-H···O, C-H···F, and F···F contacts. researchgate.netresearchgate.net MD simulations or static calculations on crystal lattices can help quantify the energetics of these interactions. researchgate.net The presence of both a hydrogen-bond donor/acceptor (carboxylic acid) and fluorine atoms suggests that the crystal structure of this compound is likely governed by a complex network of these interactions, which determines its macroscopic properties like melting point and crystal morphology.

Research Applications and Synthetic Utility of 2 Fluoro 3 Trifluoromethyl Cinnamic Acid

Building Blocks for Organofluorine Compounds

Fluorinated building blocks are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgresearchgate.net Compounds like 2-Fluoro-3-(trifluoromethyl)cinnamic acid serve as versatile scaffolds due to the presence of multiple, reactive functional groups. The incorporation of both a fluorine atom and a trifluoromethyl group can significantly modulate the biological activity, stability, and pharmacokinetic properties of a target molecule. cas.cn

The utility of fluorinated cinnamic acids as building blocks is exemplified by related structures. For instance, 3-(Trifluoromethyl)cinnamic acid is a known precursor in the synthesis of Cinacalcet, a calcimimetic agent used to treat hyperparathyroidism. sigmaaldrich.com This highlights the role of trifluoromethylated cinnamic acid derivatives as key intermediates in the production of complex, biologically active compounds. The synthetic accessibility of cinnamic acids, often through methods like the Knoevenagel-Doebner condensation from corresponding aldehydes, further enhances their utility as foundational building blocks in organic synthesis. nih.govmdpi.com

The presence of the fluoro and trifluoromethyl groups on the phenyl ring of this compound provides chemists with a tool to introduce these important moieties into a variety of molecular architectures. The reactivity of the carboxylic acid and the double bond allows for a wide range of subsequent chemical transformations, making it a strategic starting material for creating novel organofluorine compounds. nih.gov

Properties of Related Fluorinated Cinnamic Acid Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-(Trifluoromethyl)cinnamic acid779-89-5C10H7F3O2216.16
2-Fluoro-5-(trifluoromethyl)cinnamic acid247113-91-3C10H6F4O2234.15
2-(Trifluoromethyl)cinnamic acid2062-25-1C10H7F3O2216.16

Precursors for Complex Molecule Synthesis

The structural features of this compound make it an ideal precursor for the synthesis of more elaborate molecules, particularly those with specific stereochemical and electronic requirements.

Fluorinated scaffolds are core molecular structures that are systematically modified to create libraries of compounds for drug discovery and other applications. The cinnamic acid framework, with its defined geometry and multiple functionalization points, is an excellent starting point for building such scaffolds.

The synthesis of bioactive compounds often relies on key intermediates that introduce specific functionalities. As previously mentioned, 3-(Trifluoromethyl)cinnamic acid is a crucial intermediate in the synthesis of Cinacalcet. sigmaaldrich.comgoogle.com This demonstrates the established role of this class of compounds in constructing complex pharmaceutical agents. The synthetic pathway to such drugs leverages the cinnamic acid structure to build the final, more intricate molecule. Similarly, this compound can be envisioned as an intermediate for a new generation of fluorinated scaffolds, where the specific ortho-fluoro and meta-trifluoromethyl substitution pattern can impart unique conformational constraints and electronic properties to the final products. The development of biocatalytic methods for producing fluorinated acids, such as 2-fluoro-3-hydroxypropionic acid, further expands the toolbox for creating diverse and complex fluorinated molecules. nih.govresearchgate.net

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves modifying a complex molecule in the final steps of its preparation. wikipedia.orgresearchgate.net This approach allows for the rapid generation of analogues of a lead compound without needing to restart the synthesis from the beginning. rsc.org Molecules like this compound are well-suited for LSF strategies.

The distinct reactivity of its functional groups—the aromatic ring, the alkene, and the carboxylic acid—allows for selective modifications. For example, the carboxylic acid can be converted to amides, esters, or other functional groups. nih.gov The alkene can undergo a variety of addition or cycloaddition reactions. Furthermore, the fluorinated phenyl ring could potentially be targeted for C-H activation, allowing for the introduction of new substituents at a late stage. The ability to perform decarboxylative functionalization on cinnamic acids also opens up pathways to introduce new C-C and C-heteroatom bonds, further diversifying the accessible molecular structures. rsc.org

Material Science Applications

The unique electronic and photophysical properties of fluorinated organic molecules make them attractive for applications in materials science.

Photoresponsive materials are substances that change their properties upon exposure to light. Cinnamic acid and its derivatives are well-known for their use in photoresponsive polymers, often based on the reversible [2+2] cycloaddition of the alkene moiety under UV irradiation. mdpi.comresearchgate.net This reaction can lead to cross-linking in polymers, which can be used in applications like photolithography and optical data storage. mdpi.com

Fluorination can be used to fine-tune the photochemical and physical properties of these materials. Studies on fluorinated cinnamalmalononitrile (CM) derivatives have shown that the position and number of fluorine atoms on the benzene ring can influence the crystal packing and solid-state photochemical reactivity. acs.org This modulation can control whether the material undergoes photodimerization and exhibits a photomechanical response. acs.org Cinnamate-based inverse-opal films have demonstrated reversible [2+2] photocycloaddition, making them suitable for optical data storage systems. researchgate.net Therefore, incorporating a 2-fluoro-3-(trifluoromethyl)phenyl group into such systems could lead to new photoresponsive materials with tailored absorption wavelengths, reactivity, and stability.

Contribution to Stereoselective Organic Synthesis

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is critical in drug development, as different stereoisomers can have vastly different biological activities. The rigid structure of the double bond in this compound, combined with the steric and electronic influence of the fluorinated phenyl ring, can be exploited to control the stereochemical outcome of chemical reactions.

For example, in reactions involving the addition of reagents across the alkene double bond, the bulky and electron-withdrawing 2-fluoro-3-(trifluoromethyl)phenyl group can direct the incoming reagent to a specific face of the molecule, leading to a high degree of stereoselectivity. This is a known principle in asymmetric synthesis, where chiral catalysts or auxiliaries are used to achieve high enantioselectivity. acs.orgrsc.org The development of stereoselective methods for the synthesis of fluorinated compounds, such as those bearing a trifluoromethyl group, is an active area of research. rsc.org The unique substitution pattern of this compound makes it a promising substrate for developing new stereoselective transformations, enabling the synthesis of complex chiral molecules containing fluorine.

Applications in Chemical Biology Research (Synthetic Aspects)

The unique combination of a cinnamic acid backbone with ortho-fluoro and meta-trifluoromethyl substituents makes this compound a valuable synthon for creating novel bioactive molecules. Its utility can be primarily categorized into two main areas: the functionalization of existing biologically active molecules and serving as a foundational scaffold for the development of new chemical entities.

The modification of natural products and existing drug molecules is a common strategy in medicinal chemistry to enhance their therapeutic properties. researchgate.net this compound can be covalently attached to these molecules, typically via its carboxylic acid group, to introduce the fluorinated phenylpropanoid motif. This functionalization can lead to improvements in several key parameters:

Enhanced Metabolic Stability: The trifluoromethyl group is known to increase the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. mdpi.com

Increased Lipophilicity and Permeability: Both fluorine and trifluoromethyl groups can enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target. mdpi.com

Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can alter the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with biological targets. mdpi.com

The general process for such functionalization would involve activating the carboxylic acid of this compound (e.g., by converting it to an acid chloride or using coupling agents) and then reacting it with a suitable functional group (e.g., an alcohol or amine) on the natural product or drug molecule to form an ester or amide linkage, respectively. nih.gov

Table 1: Potential Modifications of Bioactive Molecules using this compound

Bioactive Molecule Class Potential Attachment Point Anticipated Improvement
AlkaloidsFree hydroxyl or amine groupsIncreased metabolic stability, enhanced cell permeability
TerpenoidsHydroxyl groupsImproved binding affinity, altered pharmacokinetic profile
PeptidesN-terminal amine or side-chain aminesEnhanced proteolytic resistance, increased lipophilicity
Existing DrugsAvailable hydroxyl or amine functionalitiesOvercoming drug resistance, improving oral bioavailability

While specific examples for this compound are not available, the principle has been demonstrated with other substituted cinnamic acids. researchgate.net

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be used to build ligands for a variety of biological targets. rsc.org this compound serves as a decorated version of this scaffold, offering a starting point for the synthesis of novel bioactive compounds. The phenyl ring and the acrylic acid moiety can be further modified to generate a library of diverse molecules for screening against various diseases. nih.gov

The presence of the fluoro and trifluoromethyl groups provides distinct advantages in the design of new chemical entities:

Defined Structure-Activity Relationships (SAR): The specific substitution pattern allows for the systematic exploration of how fluorine and trifluoromethyl groups at these positions influence biological activity.

Access to Novel Chemical Space: This particular combination of substituents may lead to the discovery of compounds with unique biological profiles that are not achievable with simpler cinnamic acid derivatives.

Improved Drug-like Properties: As mentioned earlier, the fluorinated groups can impart favorable pharmacokinetic properties, increasing the likelihood of developing a successful drug candidate. mdpi.com

Derivatives of this compound could be synthesized to target a range of diseases, including cancer, infectious diseases, and inflammatory conditions, where other cinnamic acid derivatives have shown promise. nih.gov

Table 2: Potential Bioactive Compounds Derived from the this compound Scaffold

Derivative Class Synthetic Modification Potential Therapeutic Area
AmidesCoupling of the carboxylic acid with various aminesAnticancer, Antimicrobial nih.gov
EstersEsterification with diverse alcoholsAnti-inflammatory, Neuroprotective rsc.org
HeterocyclesCyclization reactions involving the acrylic acid moietyKinase inhibitors, Protease inhibitors
ChalconesCondensation of a derived acetophenone with aldehydesAntiviral, Antioxidant

The synthetic utility of trifluoromethylated building blocks is well-established in the development of pharmaceuticals. sigmaaldrich.comzhishangchem.com Although direct evidence for the use of this compound is sparse, its structural motifs strongly suggest its potential as a valuable tool for the creation of new and improved therapeutic agents.

Future Outlook and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign manufacturing processes, a trend that directly impacts the future synthesis of 2-Fluoro-3-(trifluoromethyl)cinnamic acid. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One promising avenue is the adoption of solvent-free reaction conditions . Traditional organic syntheses often rely on volatile and toxic solvents. For the Knoevenagel condensation, a common method for synthesizing cinnamic acid derivatives, research has demonstrated the feasibility of solvent-free procedures using environmentally benign catalysts like ammonium (B1175870) bicarbonate, thus avoiding hazardous reagents like pyridine (B92270) and piperidine. nih.govnih.gov This approach not only simplifies the reaction setup and workup but also significantly reduces chemical waste.

Biocatalysis represents another cornerstone of green synthesis. The use of enzymes as catalysts offers high selectivity under mild reaction conditions, often in aqueous media. researchgate.net While specific enzymes for the direct synthesis of this compound are yet to be widely reported, the broader field of biocatalysis for producing fluorinated compounds is rapidly advancing. researchgate.netchemrxiv.orgnih.gov Future research will likely focus on discovering or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this and related fluorinated cinnamic acids.

Flow chemistry , or continuous-flow synthesis, is also poised to revolutionize the production of fine chemicals. nih.govacs.orgmdpi.comrsc.org This technology offers superior control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for seamless integration of reaction and purification steps. vapourtec.comresearchgate.net The application of flow chemistry to the synthesis of cinnamic acid derivatives is an active area of research and is expected to lead to more efficient and scalable production methods for this compound. researchgate.netacs.org

Green Synthesis ApproachKey AdvantagesRelevance to this compound
Solvent-free ReactionsReduced waste, simplified procedure, avoidance of toxic solvents.Applicable to Knoevenagel condensation, a key synthetic step.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable catalysts.Potential for developing enzymatic routes to fluorinated cinnamic acids.
Flow ChemistryEnhanced safety, precise process control, scalability.Enables efficient and safer production, especially for exothermic or hazardous reactions.

Exploration of Novel Reaction Pathways and Catalytic Systems

While established methods like the Knoevenagel condensation and palladium-catalyzed cross-coupling reactions are effective, the quest for more efficient and versatile synthetic routes is perpetual. researchgate.netbeilstein-journals.orgnih.govrsc.orgresearchgate.netrsc.org Research into novel reaction pathways and catalytic systems is crucial for advancing the synthesis of this compound.

In the realm of Knoevenagel condensation , the development of novel catalysts is a key focus. Heterogeneous catalysts, for instance, offer the advantage of easy separation and reusability, contributing to more sustainable processes. researchgate.netbeilstein-journals.org Research into bifunctional catalysts that can activate both the carbonyl group and the active methylene (B1212753) compound simultaneously could lead to enhanced reaction rates and yields. nih.gov

For palladium-catalyzed cross-coupling reactions , such as the Heck reaction, the design of more active and stable catalysts is an ongoing endeavor. beilstein-journals.orgbeilstein-journals.orgmdpi.comsemanticscholar.orgresearchgate.net The development of palladium catalysts with novel ligands can improve reaction efficiency, broaden the substrate scope, and allow for reactions to be conducted under milder conditions. For instance, palladium N-heterocyclic carbene complexes have shown promise as robust catalysts for the synthesis of cinnamic acids. capes.gov.br

Furthermore, exploring entirely new synthetic strategies beyond these conventional methods could open up new possibilities. This might include novel C-H activation methodologies or multicomponent reactions that allow for the rapid assembly of the target molecule from simple precursors.

Reaction TypeArea of InnovationPotential Impact on Synthesis
Knoevenagel CondensationHeterogeneous and bifunctional catalysts.Increased efficiency, catalyst reusability, and sustainability.
Palladium-Catalyzed CouplingAdvanced ligand design, novel catalyst systems.Milder reaction conditions, broader substrate scope, higher yields.
Novel MethodologiesC-H activation, multicomponent reactions.More direct and atom-economical synthetic routes.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Predictive modeling can be employed to forecast the physicochemical and biological properties of novel derivatives of this compound without the need for their synthesis and experimental testing. researchgate.netblackthorn.ai By training ML models on existing data for fluorinated compounds, it is possible to predict properties such as solubility, lipophilicity, and potential biological activity. blackthorn.ai This in silico screening can help prioritize the most promising candidates for synthesis, saving time and resources.

Furthermore, AI and ML can play a crucial role in optimizing reaction conditions . By analyzing large datasets of chemical reactions, machine learning algorithms can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize the yield and purity of the desired product. preprints.org

AI/ML ApplicationDescriptionBenefit for this compound Research
Predictive ModelingUsing algorithms to predict molecular properties.Rapid screening of virtual derivatives for desired characteristics.
Retrosynthetic AnalysisAI-driven planning of synthetic routes.Discovery of novel and more efficient synthesis pathways.
Reaction OptimizationML algorithms to determine optimal reaction conditions.Maximization of product yield and purity.

Interdisciplinary Research with Material Science and Chemical Biology

The unique properties of this compound make it a valuable building block for interdisciplinary research, particularly at the interface of material science and chemical biology.

In material science , the incorporation of fluorine atoms into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics. mdpi.comresearchgate.net this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. mdpi.com These materials could find applications in areas ranging from advanced coatings and membranes to specialized electronic and optical devices.

In the field of chemical biology , the strategic placement of fluorine atoms can be used to modulate the biological activity of molecules and to create probes for studying biological systems. nih.govnih.gov The fluorine atom can serve as a sensitive NMR probe for studying protein-ligand interactions and conformational changes. capes.gov.brnih.gov Derivatives of this compound could be designed as chemical probes to investigate specific biological pathways or as scaffolds for the development of new therapeutic agents. nih.govresearchgate.net The anti-inflammatory and anticancer potential of cinnamic acid derivatives provides a strong rationale for exploring the biological activities of this particular fluorinated analogue. nih.gov

Interdisciplinary FieldApplication of this compoundPotential Outcomes
Material ScienceMonomer for fluorinated polymers.Development of advanced materials with enhanced thermal and chemical stability.
Chemical BiologyBuilding block for chemical probes and bioactive molecules.New tools for studying biological systems and potential new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-3-(trifluoromethyl)cinnamic acid to ensure regioselectivity?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura coupling) using fluorinated aryl halides and acrylate derivatives. For regioselectivity:
  • Use bulky ligands (e.g., SPhos or XPhos) to direct coupling to the ortho position .
  • Optimize reaction temperature (80–120°C) and solvent polarity (DMF or THF) to minimize byproducts like positional isomers (e.g., 3-fluoro-4-trifluoromethyl derivatives) .
  • Table 1 : Comparison of Synthetic Routes
MethodCatalystYield (%)Regioselectivity
Heck CouplingPd(OAc)₂65–75High (≥90%)
Suzuki-MiyauraPdCl₂(PPh₃)55–70Moderate (75–85%)

Q. How can the purity of this compound be rigorously characterized?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30), monitoring at 254 nm. Retention time typically ranges 8–10 minutes .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 233.02 (exact mass 234.03039) using electrospray ionization (ESI) in negative mode .
  • Melting Point : Compare observed values (e.g., 204°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer :
  • Perform 2D NMR experiments (HSQC, HMBC) to assign fluorine-proton coupling and confirm substituent positions. For example, the fluorine at C2 shows coupling with H4 (δ ~7.2 ppm) in NOESY .
  • Compare experimental spectra with DFT-computed chemical shifts (e.g., using Gaussian09 at B3LYP/6-31G* level) to validate assignments .
  • Table 2 : Key NMR Peaks (DMSO-d₆, 500 MHz)
Protonδ (ppm)MultiplicityCoupling Partner
H47.21DoubletF (²J = 12.5 Hz)
H57.45QuartetCF₃ (³J = 7.8 Hz)

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :
  • Use density functional theory (DFT) to model transition states. Calculate activation energies for endo vs. exo pathways, focusing on electron-withdrawing effects of the CF₃ group .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict regiochemistry. The CF₃ group lowers LUMO energy, enhancing dienophilicity .

Q. How can stability studies under varying pH conditions be designed for this compound?

  • Methodological Answer :
  • Conduct accelerated degradation studies at pH 2–9 (HCl/NaOH buffers) at 40°C for 14 days. Monitor degradation via HPLC:
  • Major degradation products : Decarboxylated derivatives (loss of CO₂) at acidic pH .
  • Table 3 : Stability Data
pH% Degradation (Day 14)Major Product
225%Decarboxylated form
7<5%N/A
915%Hydrolyzed ester

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 204°C vs. 198–202°C) be addressed?

  • Methodological Answer :
  • Verify purity via differential scanning calorimetry (DSC) to detect eutectic mixtures.
  • Assess crystal polymorphism by powder X-ray diffraction (PXRD) . Different polymorphs (e.g., monoclinic vs. orthorhombic) may explain variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.